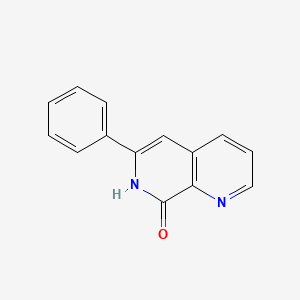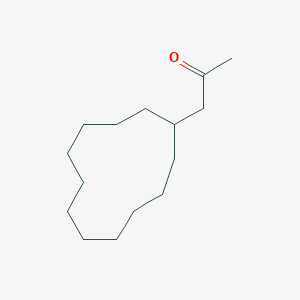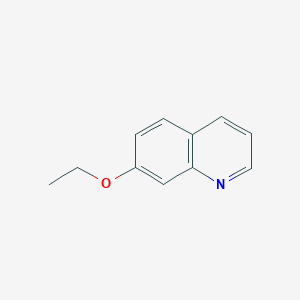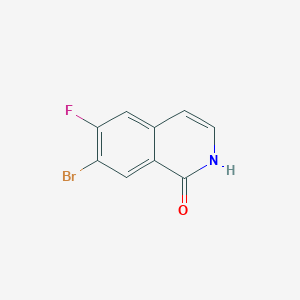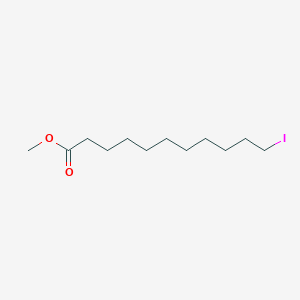
Methyl 11-iodoundecanoate
概述
描述
Methyl 11-iodoundecanoate is an organic compound with the molecular formula C₁₂H₂₃IO₂. It is an ester derived from 11-iodoundecanoic acid and methanol. This compound is notable for its use in various chemical reactions and its applications in scientific research, particularly in the fields of organic synthesis and material science .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 11-iodoundecanoate can be synthesized through the esterification of 11-iodoundecanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve a high yield of the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated systems ensures consistent reaction conditions and product quality.
化学反应分析
Types of Reactions: Methyl 11-iodoundecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the formation of Grignard reagents.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Grignard Reagents: Used in substitution reactions to form new carbon-carbon bonds.
Lithium Aluminum Hydride: A common reducing agent for converting esters to alcohols.
Potassium Permanganate: An oxidizing agent used for the oxidation of esters to carboxylic acids.
Major Products Formed:
Alcohols: From reduction reactions.
Carboxylic Acids: From oxidation reactions.
Various Substituted Compounds: From substitution reactions with different nucleophiles.
科学研究应用
Methyl 11-iodoundecanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of specialized polymers and materials.
Biological Studies: Utilized in the study of lipid metabolism and as a precursor for radiolabeled compounds in imaging studies.
Medicinal Chemistry: Investigated for its potential in drug development and as a building block for bioactive molecules.
作用机制
The mechanism of action of methyl 11-iodoundecanoate involves its reactivity due to the presence of the iodine atom and the ester group. The iodine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis, reduction, or oxidation. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .
相似化合物的比较
11-Iodoundecanoic Acid: The parent acid of methyl 11-iodoundecanoate.
Methyl Hexacosanoate: Another long-chain ester with different functional properties.
Ethyl 11-iodoundecanoate: An ester with similar reactivity but different physical properties due to the ethyl group.
Uniqueness: this compound is unique due to its specific combination of an iodine atom and an ester group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
methyl 11-iodoundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23IO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPACBLWIHBMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403268 | |
| Record name | Methyl 11-iodoundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929-33-9 | |
| Record name | Methyl 11-iodoundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)-](/img/structure/B3058848.png)
![1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one](/img/structure/B3058849.png)
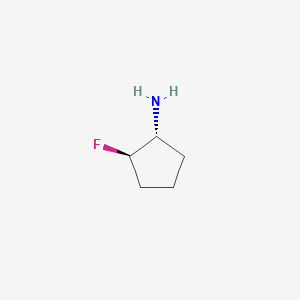


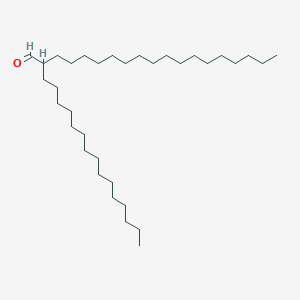

![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3058859.png)
![1-Azaspiro[4.4]non-7-ene](/img/structure/B3058861.png)
![6-Chloro-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3058862.png)
